

# The Pivotal Role of ACKR3 in Cancer Progression and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Fluorescent ACKR3 antagonist 1 |           |
| Cat. No.:            | B12383005                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7, has emerged as a critical player in the landscape of oncology. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 exhibits a unique signaling paradigm, primarily functioning through  $\beta$ -arrestin pathways and acting as a scavenger for the chemokine CXCL12. Its overexpression is a common feature across a spectrum of malignancies, including breast, lung, prostate, colorectal, and brain cancers, and is frequently correlated with poor prognosis, increased tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the multifaceted role of ACKR3 in cancer progression and metastasis, detailing its signaling networks, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex biological functions.

## Introduction to ACKR3: An Atypical Receptor in Cancer

ACKR3 is a seven-transmembrane receptor that binds to the chemokines CXCL12 and CXCL11 with high affinity.[7][8] A defining feature of ACKR3 is its lack of canonical G protein-mediated signaling due to a variation in the highly conserved DRYLAIV motif.[9] Instead, upon ligand binding, ACKR3 predominantly recruits β-arrestins, leading to receptor internalization and the activation of downstream signaling cascades that are distinct from classical GPCR



pathways.[10][11][12] This atypical signaling, coupled with its function as a chemokine scavenger that shapes CXCL12 gradients, positions ACKR3 as a crucial regulator of the tumor microenvironment and a key driver of cancer progression.[4][5][11]

# ACKR3 Expression and Clinical Significance in Cancer

Elevated expression of ACKR3 is observed in a wide array of human cancers and often correlates with advanced disease stage and poor patient outcomes.

Table 1: ACKR3 Expression in Various Cancers and Correlation with Clinicopathological Features



| Cancer Type                              | ACKR3 Expression<br>Status                                                                              | Correlation with Clinicopathological Features                                                                                                                  | Reference(s) |
|------------------------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Colorectal Cancer                        | Significantly higher mRNA and protein levels in tumor tissues compared to normal tissues.               | Associated with increased severity and progression of clinical stages.                                                                                         | [9]          |
| Breast Cancer                            | Overexpressed in >30% of all breast cancers, with robust vascular staining.                             | Correlated with poor overall survival, reduced lung metastasis-free survival in invasive ductal carcinomas, and reduced relapse-free survival in ER+ patients. | [4][5]       |
| Lung Squamous Cell<br>Carcinoma (LUSC)   | Highest transcript<br>levels among 21<br>cancer types in TCGA<br>data; overexpressed<br>in 60% of LUSC. | Correlated with advanced stage, lymphatic invasion, and poor survival rates.                                                                                   | [4][5]       |
| Esophageal<br>Squamous Cell<br>Carcinoma | Overexpressed in 45% of cases.                                                                          |                                                                                                                                                                | [4][5]       |
| Prostate Cancer                          | 2-3 fold higher expression in cancer and metastatic lesions than in benign tissue.                      | Promotes tumor growth and resistance to therapies.                                                                                                             | [5][10]      |
| Glioblastoma                             | Overexpressed.                                                                                          | Associated with increased vessel density.                                                                                                                      | [1]          |



| Melanoma                                            | High expression. | Associated with worse overall survival.                                                                                      | [10] |
|-----------------------------------------------------|------------------|------------------------------------------------------------------------------------------------------------------------------|------|
| Head and Neck<br>Squamous Cell<br>Carcinoma (HNSCC) | High expression. | Significantly associated with tumor invasion depth (T status), lymph node involvement (N status), and higher stage (III/IV). | [13] |

## Molecular Mechanisms: ACKR3 Signaling in Cancer

ACKR3-mediated signaling is central to its pro-tumorigenic functions. The primary mechanism involves the recruitment of  $\beta$ -arrestin, which acts as a scaffold for various signaling complexes.

## **β-Arrestin-Mediated Signaling**

Upon activation by ligands like CXCL12, ACKR3 recruits  $\beta$ -arrestin.[10][11] This interaction initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration.





Click to download full resolution via product page

Caption: ACKR3 signaling cascade initiated by CXCL12 binding.



Key downstream pathways activated by ACKR3 include:

- MAPK/ERK Pathway: ACKR3 engagement can lead to the activation of the MAPK/ERK pathway, promoting cell proliferation.[1][14]
- PI3K/Akt Pathway: Activation of the PI3K/Akt pathway downstream of ACKR3 contributes to cell survival and tumor growth.[9][14]
- STAT3 Pathway: The CXCL12/ACKR3 axis can activate the STAT3 pathway, which in turn
  promotes epithelial-mesenchymal transition (EMT) and metastasis in cancers like
  esophageal cancer.[15]
- TGF-β1/Smad Signaling: In head and neck squamous cell carcinoma, ACKR3 promotes cell migration and invasion through the activation of the TGF-β1/Smad signaling axis.[13]
- PKM2 and Glycolysis: CXCL12 signaling through ACKR3 can regulate the activity of pyruvate kinase M2 (PKM2), leading to a metabolic shift towards glycolysis, which is a hallmark of cancer.[16]

### **Interaction with CXCR4**

ACKR3 and CXCR4, both receptors for CXCL12, can form heterodimers, leading to a modulation of CXCR4 signaling.[14] This crosstalk is complex and can either enhance or inhibit CXCR4-mediated effects depending on the cellular context.[17] Co-expression of ACKR3 with CXCR4 can alter the phosphorylation of Akt but not ERK in response to CXCL12.[14]



## Cell Membrane CXCL12 hinds binds heterodimerizes with & modulates signaling recruits recruits activates **C**ytoplasm G-protein Signaling β-Arrestin Cellular Response Gene Transcription Cell Survival Migration & Invasion

ACKR3 and CXCR4 Crosstalk

Click to download full resolution via product page

Caption: Interaction and distinct signaling of ACKR3 and CXCR4.



## **Chemokine Scavenging and Gradient Formation**

A crucial function of ACKR3 is its role as a scavenger of CXCL12.[4][5][11] By internalizing and degrading CXCL12, ACKR3 shapes the extracellular chemokine gradient, which is critical for directing the migration and metastasis of cancer cells.[4][5] This scavenging function can paradoxically promote the metastasis of CXCR4-positive tumor cells by creating sharper, more defined CXCL12 gradients for them to follow.

## **Role in Cancer Hallmarks**

ACKR3 contributes to multiple hallmarks of cancer, driving tumor progression and metastasis through various mechanisms.

Table 2: Contribution of ACKR3 to the Hallmarks of Cancer



| Hallmark of Cancer                  | Role of ACKR3                                                                          | Key<br>Mediators/Pathway<br>s                                            | Reference(s)       |
|-------------------------------------|----------------------------------------------------------------------------------------|--------------------------------------------------------------------------|--------------------|
| Sustaining Proliferative Signaling  | Promotes cancer cell proliferation and tumor growth.                                   | β-arrestin,<br>MAPK/ERK, PI3K/Akt                                        | [10]               |
| Activating Invasion and Metastasis  | Enhances cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT). | STAT3, TGF-<br>β1/Smad, CXCL12<br>scavenging                             | [4][5][10][13][15] |
| Inducing Angiogenesis               | Promotes the formation of new blood vessels to supply the tumor.                       | Upregulation in tumor<br>endothelial cells,<br>ERK1/2<br>phosphorylation | [1][18]            |
| Resisting Cell Death                | Promotes tumor cell survival.                                                          | PI3K/Akt                                                                 | [2]                |
| Deregulating Cellular<br>Energetics | Shifts cellular<br>metabolism towards<br>glycolysis.                                   | PKM2                                                                     | [16]               |

## **Experimental Methodologies for Studying ACKR3**

A variety of experimental techniques are employed to investigate the expression, function, and signaling of ACKR3 in cancer.

## **Analysis of ACKR3 Expression**

- Immunohistochemistry (IHC): Used to detect ACKR3 protein expression in tumor tissues and paired paracancerous tissues.
  - Protocol Outline: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidases. Sections are incubated with a primary antibody against ACKR3, followed by



a secondary antibody and a detection reagent. The signal is visualized with a chromogen, and sections are counterstained.

- Western Blotting: To quantify ACKR3 protein levels in fresh tissue samples and cultured cell lines.
  - Protocol Outline: Protein lysates are prepared from tissues or cells, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody against ACKR3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescence substrate.
- Quantitative Real-Time PCR (gPCR): To measure ACKR3 mRNA expression levels.
  - Protocol Outline: Total RNA is extracted from tissues or cells and reverse-transcribed into cDNA. qPCR is performed using primers specific for ACKR3 and a reference gene. The relative expression of ACKR3 is calculated using the ΔΔCt method.
- Flow Cytometry: To analyze cell surface expression of ACKR3 on cancer cell lines.
  - Protocol Outline: Cells are harvested and incubated with a fluorescently labeled primary antibody against ACKR3 or an isotype control antibody. The fluorescence intensity of the cells is then analyzed using a flow cytometer.

## **Functional Assays**

- Cell Migration and Invasion Assays: To assess the role of ACKR3 in cancer cell motility.
  - Protocol Outline (Transwell Assay): Cancer cells are seeded in the upper chamber of a
    Transwell insert (with or without a Matrigel coating for invasion assays). The lower
    chamber contains a chemoattractant such as CXCL12. After incubation, nonmigrated/invaded cells on the upper surface of the membrane are removed, and the cells
    that have migrated/invaded to the lower surface are fixed, stained, and counted.
- In Vivo Xenograft Models: To study the effect of ACKR3 on tumor growth and metastasis in a living organism.



 Protocol Outline: Human cancer cells with varying levels of ACKR3 expression (e.g., overexpression or knockdown) are subcutaneously or orthotopically injected into immunocompromised mice. Tumor growth is monitored over time. For metastasis studies, cells can be injected intravenously, and metastatic lesions in distant organs are analyzed at the end of the experiment.

Caption: Workflow for investigating ACKR3 function in cancer.

## **Therapeutic Targeting of ACKR3**

Given its significant role in promoting cancer progression, ACKR3 has emerged as a promising therapeutic target.[2][4][5] Strategies to inhibit ACKR3 function include:

- Small Molecule Inhibitors: Several small molecule inhibitors that block ACKR3 activity have been developed and have shown efficacy in limiting tumor growth in preclinical models.[4][5] [10]
- Monoclonal Antibodies: Antibodies targeting ACKR3 can block ligand binding and subsequent signaling, thereby reducing tumor angiogenesis and growth.[18]
- Targeted Imaging Agents: Radiolabeled ACKR3-targeted monoclonal antibodies are being evaluated for noninvasive in vivo imaging of ACKR3 expression, which could aid in diagnosis and patient stratification.[2]

### **Conclusion and Future Directions**

ACKR3 is a key atypical chemokine receptor that plays a multifaceted and pro-tumorigenic role in a wide range of cancers. Its unique signaling properties and its function as a chemokine scavenger make it a central node in the complex network of interactions that drive tumor progression and metastasis. A deeper understanding of the molecular intricacies of ACKR3 signaling and its crosstalk with other pathways will be crucial for the development of novel and effective anti-cancer therapies. Future research should focus on elucidating the context-dependent functions of ACKR3 in different tumor microenvironments and on developing more specific and potent inhibitors of this critical cancer-promoting receptor. The constitutive activity of ACKR3 also presents a novel therapeutic avenue, with inverse agonists showing potential in suppressing basal cell motility.[19] As our knowledge of ACKR3 biology expands, so too will the opportunities for its therapeutic exploitation in the fight against cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the roles of atypical chemokine receptors in cancer: from molecular biology to clinical relevance and therapy » Luxembourg Institute of Health [lih.lu]
- 4. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ACKR3 expression on diffuse large B cell lymphoma is required for tumor spreading and tissue infiltration PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACKR3 Wikipedia [en.wikipedia.org]
- 9. Atypical chemokine receptor 3 induces colorectal tumorigenesis in mice by promoting β-arrestin-NOLC1-fibrillarin-dependent rRNA biogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical chemokine receptors: Emerging therapeutic targets in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Small Molecule Ligands on ACKR3 Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]



- 16. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis PMC [pmc.ncbi.nlm.nih.gov]
- 17. The relevance of the chemokine receptor ACKR3/CXCR7 on CXCL12-mediated effects in cancers with a focus on virus-related cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Support of Tumor Endothelial Cells by Chemokine Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research atypical receptor cancer therapy Vrije Universiteit Amsterdam [vu.nl]
- To cite this document: BenchChem. [The Pivotal Role of ACKR3 in Cancer Progression and Metastasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383005#role-of-ackr3-in-cancer-progression-and-metastasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com